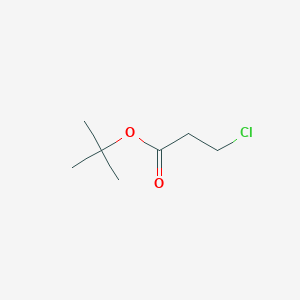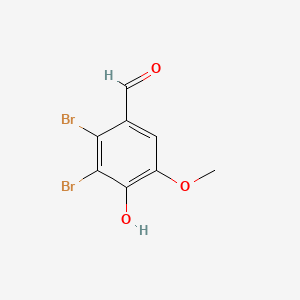
Tert-butyl 3-chloropropanoate
説明
Tert-butyl 3-chloropropanoate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biosynthesis Applications : Tert-butyl 3-chloropropanoate is instrumental in the biosynthesis of important intermediates. For instance, it is key in synthesizing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for atorvastatin and rosuvastatin. Innovations in biosynthesis involving this compound have enhanced yields and enantiomeric excesses, as demonstrated through studies involving the carbonyl reductase from Rhodosporidium toruloides (Liu et al., 2018). Similar findings have been reported in other studies focusing on the efficient synthesis of related compounds (Liu et al., 2017).
Catalytic and Asymmetric Synthesis : In the field of catalysis and asymmetric synthesis, this compound plays a role in the creation of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are valuable building blocks in chemistry, prepared via rhodium-catalyzed conjugate addition processes (Paquin et al., 2005).
Formation and Degradation Studies : Research on the formation and degradation of chloro organic compounds has identified this compound as a reaction product. This finding is significant in understanding the environmental impact and behavior of such compounds (Cysewski et al., 2006).
Application in Medicinal Chemistry : Although not directly related to this compound, studies involving tert-butyl compounds in medicinal chemistry reveal insights into the broader category of compounds to which it belongs. For instance, the evaluation of tert-butyl isosteres in drug analogues provides valuable information on physicochemical and pharmacokinetic properties (Westphal et al., 2015).
Material Science and Polymer Chemistry Applications : In material science and polymer chemistry, this compound's derivatives have been used in the synthesis of novel silane coupling agents. These agents exhibit properties of both coupling agents and initiators, demonstrating the versatility of tert-butyl compounds in this field (Ma et al., 2016).
Safety and Hazards
Tert-butyl 3-chloropropanoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
Tert-butyl 3-chloropropanoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with various enzymes, such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of tert-butyl alcohol and 3-chloropropanoic acid
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting or activating their activity . For example, this compound can inhibit the activity of esterases, leading to the accumulation of ester substrates and altering metabolic pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including ester hydrolysis and oxidation reactions. The compound can be hydrolyzed by esterases to form tert-butyl alcohol and 3-chloropropanoic acid . Additionally, this compound can undergo oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments
Subcellular Localization
This compound can localize to specific subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s subcellular localization can be influenced by various factors, such as targeting signals and post-translational modifications
特性
IUPAC Name |
tert-butyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGULCJLBEJUCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335206 | |
| Record name | tert-butyl 3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55710-80-0 | |
| Record name | tert-butyl 3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-chloropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)




